Adelfan-esidrex - 8064-04-8

Adelfan-esidrex

Catalog Number: EVT-1544639
CAS Number: 8064-04-8
Molecular Formula: C48H56ClN9O13S2
Molecular Weight: 1066.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adelfan-esidrex, a compound primarily used in pharmacology, is classified as an antihypertensive agent. It combines two active components: hydrochlorothiazide, a diuretic, and reserpine, an alkaloid derived from the Rauwolfia serpentina plant. This combination targets hypertension by reducing blood volume and inhibiting sympathetic nervous system activity.

Source

Adelfan-esidrex is synthesized through various chemical processes that involve the careful combination of its constituent compounds. The synthesis methods reflect both laboratory and industrial practices, ensuring the compound's availability for therapeutic use.

Classification

Adelfan-esidrex falls under the category of antihypertensive medications. It is often classified as a combination drug due to its dual action mechanism involving diuretic and central nervous system effects.

Synthesis Analysis

Methods

The synthesis of Adelfan-esidrex can be achieved through several methods:

  1. Direct Combination: This involves mixing hydrochlorothiazide with reserpine in a controlled environment to ensure proper reaction and stability.
  2. Intermediate Formation: Reserpine can be modified into an intermediate compound before being reacted with hydrochlorothiazide.

Technical Details

The synthesis typically requires the following conditions:

  • Temperature Control: Reactions are conducted at specific temperatures to optimize yield.
  • pH Adjustment: The pH is carefully monitored to facilitate the desired chemical reactions.
  • Purification Steps: Post-synthesis, purification techniques such as crystallization or chromatography are employed to isolate pure Adelfan-esidrex.
Molecular Structure Analysis

Structure

The molecular formula of Adelfan-esidrex is C18H22ClN3O4SC_{18}H_{22}ClN_3O_4S. Its structure includes:

  • A thiazide component (from hydrochlorothiazide) contributing to its diuretic properties.
  • An indole ring structure (from reserpine) that plays a role in its central nervous system effects.

Data

  • Molecular Weight: Approximately 395.89 g/mol
  • SMILES Notation: The simplified molecular-input line-entry system (SMILES) representation aids in computational modeling and structural analysis.
Chemical Reactions Analysis

Reactions

Adelfan-esidrex undergoes several chemical reactions during its metabolism:

  1. Hydrolysis: This reaction breaks down the compound into its active components, which are then utilized by the body.
  2. Conjugation Reactions: Involves the addition of glucuronic acid or sulfate groups to enhance solubility and excretion.

Technical Details

  • Enzymatic Catalysis: Various enzymes facilitate these reactions, including cytochrome P450 enzymes that play a critical role in drug metabolism.
  • Reaction Conditions: These reactions typically occur under physiological conditions within the human body, ensuring optimal activity of the drug.
Mechanism of Action

Process

Adelfan-esidrex exerts its antihypertensive effects through two primary mechanisms:

  1. Diuretic Action: Hydrochlorothiazide promotes renal excretion of sodium and water, leading to decreased blood volume and lower blood pressure.
  2. Sympathetic Inhibition: Reserpine reduces norepinephrine levels in the synaptic cleft, diminishing sympathetic nervous system activity, which further aids in lowering blood pressure.

Data

Clinical studies indicate that this dual mechanism provides effective management of hypertension with minimal side effects compared to single-component therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and alcohol, which aids in formulation for oral administration.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Exhibits optimal activity at a neutral pH range typical of physiological conditions.
Applications

Scientific Uses

Adelfan-esidrex is primarily used in clinical settings for managing hypertension. Its dual-action mechanism makes it particularly effective for patients who require both diuretic and antihypertensive therapy. Additionally, research continues into its potential benefits in treating other cardiovascular conditions due to its unique pharmacological profile.

Introduction to Adelfan-Esidrex

Historical Context and Development of Combination Antihypertensive Therapies

Early Combination Therapy Paradigms

The 1950s marked a transformative era in hypertension management. Before evidence-based approaches, hypertension was often deemed an untreatable "essential" condition of aging [3]. The isolation of reserpine in 1952 revolutionized treatment, as it depleted catecholamine stores in sympathetic nerve endings, reducing vascular tone [5]. However, monotherapy limitations became apparent: only ~30% of patients achieved blood pressure control, and dose escalation increased adverse effects [1]. This led to the conceptual breakthrough of combining drugs with complementary mechanisms.

Adelfan-Esidrex: A Groundbreaking Formulation

Adelfan-Esidrex emerged from the synergy between reserpine’s neurogenic effects and hydrochlorothiazide’s plasma volume reduction. The Veterans Administration Cooperative Studies (1967–1970) were pivotal, proving that reserpine-thiazide combinations reduced mortality in severe hypertension. Key trials validating this approach include:

Table 1: Landmark Trials for Reserpine-Thiazide Combinations

TrialYearKey FindingMortality Reduction
VA Cooperative Study1967Stroke/CHF reduction in diastolic HTN (115–129 mmHg)29%–40% [3]
SHEP (Systolic HTN)1991CV event reduction in elderly (SBP >160 mmHg)36% [5]
HDFP (Hypertension DF)1979Goal-oriented therapy (DBP <90 mmHg) reduced stroke risk36% [3]

These studies cemented FDCs as first-line options for high-risk patients, directly influencing JNC and WHO guidelines [1] [5].

Evolution Post-Adelfan-Esidrex

By the 1980s, newer agents (ACE inhibitors, ARBs) shifted preferences, but reserpine-thiazide combinations persisted due to cost-effectiveness and proven mortality benefits. The ALLHAT trial (2002) reaffirmed their utility, listing reserpine as a secondary option for uncontrolled hypertension [5]. Despite declining use in high-income countries, they remain formulary staples in resource-limited settings.

Pharmacological Composition and Rationale for Fixed-Dose Combinations

Mechanism of Action: Dual-Pathway Synergy

Adelfan-Esidrex leverages neurohormonal blockade (reserpine) and volume reduction (hydrochlorothiazide) to counteract hypertension’s multifactorial pathophysiology:

  • Reserpine: Irreversibly inhibits vesicular monoamine transporters (VMAT1/2), depleting norepinephrine, dopamine, and serotonin in sympathetic terminals. This reduces cardiac output and peripheral resistance [5].
  • Hydrochlorothiazide: Blocks Na+/Cl− cotransport in renal tubules, increasing sodium excretion and plasma volume reduction. Compensatory renin release is counteracted by reserpine’s suppression of sympathetic tone [1] [7].

Table 2: Pharmacodynamic Interactions in Adelfan-Esidrex

ComponentPrimary ActionCounter-Regulatory Effect
ReserpineCatecholamine depletionPrevents reflex tachycardia from vasodilation
HydrochlorothiazideNatriuresis/volume depletionReserpine blunts RAAS activation from diuresis

Rationale for Fixed-Dose Combinations

FDCs like Adelfan-Esidrex align with core pharmacological principles:

  • Enhanced Efficacy: Multi-mechanism targeting achieves 2–5x greater BP reduction vs. monotherapy [1].
  • Mitigated Adverse Effects: Thiazide-induced hypokalemia and hyperuricemia are attenuated by reserpine’s renin suppression [2] [4].
  • Pharmacokinetic Compatibility: Reserpine (t½ = 33–271 hours) and hydrochlorothiazide (t½ = 6–15 hours) sustain synergistic effects despite half-life differences due to irreversible VMAT inhibition [5] [7].
  • Adherence Benefits: FDCs reduce pill burden, improving compliance by 24% [1] [6].

Formulation Challenges

Early FDCs faced criticism for inflexible dosing. Modern iterations allow dose titration (e.g., reserpine 0.05–0.25 mg + HCTZ 12.5–25 mg), balancing efficacy and safety [5] [7].

Global Utilization Patterns and Regional Prescription Trends

Guidelines and Regional Adoption

Global disparities in Adelfan-Esidrex use reflect divergent healthcare priorities:

  • Europe: ESC guidelines prioritize FDCs for BP >140/90 mmHg. Reserpine-thiazide combinations are niche due to newer alternatives but persist in Eastern Europe for cost reasons [6].
  • North America: JNC8 lists reserpine as an alternative, but <1% of prescriptions due to perceptions of "old-fashioned" therapy [5] [6].
  • Asia-Pacific: India’s NLEM includes reserpine-HCTZ FDCs; 12% of hypertension prescriptions in low-income regions use this combo for affordability [4] [7].
  • Latin America: Mexico (hypertension prevalence: 30.5%) employs FDCs for 60–70% of patients, with reserpine-thiazide as a tier-2 option [1].

Market Dynamics and Access

  • Cost Drivers: Reserpine-thiazide FDCs cost 60–80% less than ARB/ACEI combinations, crucial for regions with limited healthcare budgets [4] [7].
  • Regulatory Hurdles: India banned irrational FDCs (e.g., NSAID + muscle relaxants) but exempted evidence-based combinations like reserpine-HCTZ [4] [7].

Table 3: Global Utilization of Reserpine-Thiazide FDCs

RegionPrevalence in HTN RxKey Influencers
North America<1%Preference for newer agents (ARBs, CCBs)
Western Europe3–5%ESC guidelines; cost constraints in aging populations
India10–12%NLEM inclusion; out-of-pocket expenditure
Latin America15–20%High HTN burden; generic manufacturing

Shifts in Prescription Trends

SPRINT trial outcomes (2015) accelerated FDC adoption globally, but reserpine-thiazide use declined in high-income countries due to:

  • Metabolic Concerns: Thiazides may worsen diabetes (vs. glucose-neutral ARBs) [1] [6].
  • Neuropsychiatric Risks: Reserpine’s dopamine depletion linked to depression (though controversial) [5].Nevertheless, it remains a WHO Essential Medicine for its mortality benefit in pragmatic settings [4] [7].

Compound Names in Adelfan-Esidrex

Active ComponentChemical ClassRole in Formulation
ReserpineIndole alkaloidSympatholytic agent
HydrochlorothiazideThiazide diureticNatriuretic agent

Properties

CAS Number

8064-04-8

Product Name

Adelfan-esidrex

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;phthalazin-1-ylhydrazine

Molecular Formula

C48H56ClN9O13S2

Molecular Weight

1066.6 g/mol

InChI

InChI=1S/C33H40N2O9.C8H8N4.C7H8ClN3O4S2/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;9-11-8-7-4-2-1-3-6(7)5-10-12-8;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1-5H,9H2,(H,11,12);1-2,10-11H,3H2,(H2,9,12,13)/t18-,22+,24-,27-,28+,31+;;/m1../s1

InChI Key

STVQQHRHNAJZRS-IOSAXKQOSA-N

SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN

Synonyms

Adelfan-esidrex
adelphan-esidrex
dihydralazine - hydrochlorothiazide - reserpine drug combination
dihydralazine, hydrochlorothiazide, reserpine drug combination

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.